ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclobutane ring with an aminomethyl group and an ethyl ester group, making it an interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclobutane derivatives, which are functionalized to introduce the aminomethyl and carboxylate groups.
Reaction Conditions: Common reagents include amines, esters, and catalysts that facilitate the formation of the desired stereochemistry.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimization: Optimizing reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems for continuous production and monitoring.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceutical compounds.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It can modulate biochemical pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1R,2R)-2-(aminomethyl)cyclopropane-1-carboxylate: A similar compound with a cyclopropane ring.
Ethyl (1R,2R)-2-(aminomethyl)cyclopentane-1-carboxylate: Features a cyclopentane ring instead of cyclobutane.
Methyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate: Similar structure with a methyl ester group.
Uniqueness
This compound is unique due to its specific stereochemistry and ring size, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
64652-36-4 |
---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl (1R,2R)-2-(aminomethyl)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-2-11-8(10)7-4-3-6(7)5-9/h6-7H,2-5,9H2,1H3/t6-,7+/m0/s1 |
InChI Key |
BKWRCPAWPILTBC-NKWVEPMBSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC[C@H]1CN |
Canonical SMILES |
CCOC(=O)C1CCC1CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.